Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate
Description
Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate is a heterocyclic compound featuring a thienoazepine core substituted with hydroxyl, dimethyl, tosyl (4-methylphenylsulfonyl), and ethyl carboxylate groups. The hydroxyl group at position 4 suggests hydrogen-bonding capability, while the tosyl group may enhance stability or modulate solubility. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite playing a pivotal role in small-molecule refinement .
Properties
CAS No. |
54805-50-4 |
|---|---|
Molecular Formula |
C20H23NO5S2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2,3-dimethyl-8-(4-methylphenyl)sulfonyl-6,7-dihydrothieno[2,3-b]azepine-5-carboxylate |
InChI |
InChI=1S/C20H23NO5S2/c1-5-26-20(23)16-10-11-21(19-17(18(16)22)13(3)14(4)27-19)28(24,25)15-8-6-12(2)7-9-15/h6-9,22H,5,10-11H2,1-4H3 |
InChI Key |
FMFFSSQHODNBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N(CC1)S(=O)(=O)C3=CC=C(C=C3)C)SC(=C2C)C)O |
Origin of Product |
United States |
Biological Activity
Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate (hereafter referred to as compound E) is a thienobenzazepine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of compound E, focusing on its antiviral and anticancer properties.
Synthesis and Structural Characteristics
Compound E belongs to a class of thieno-benzazepines that have been synthesized through various methods. The synthesis typically involves multi-step reactions that include the formation of the thienoazepine core followed by functionalization at specific positions to enhance biological activity.
The structural analysis of compound E reveals a complex molecular architecture characterized by:
- Thienoazepine core : This seven-membered ring is crucial for the compound's biological activity.
- Substituents : The presence of hydroxyl and sulfonyl groups significantly influences the compound's pharmacological properties.
The conformation of compound E is essential for its interaction with biological targets, particularly in antiviral and anticancer applications.
Antiviral Activity
Recent studies have demonstrated that compounds similar to E exhibit significant antiviral activity against respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through interaction with viral polymerases.
Key Findings:
- In vitro Studies : Compounds with similar thieno-benzazepine structures showed IC50 values in the low nanomolar range against RSV, indicating potent antiviral effects. For instance, one study reported an IC50 value of 0.29 nM for a related compound against RSV strains A2 and B-WST .
- Stereoisomerism : The activity was found to be influenced by stereochemistry; specific enantiomers exhibited markedly different potencies. For example, one enantiomer was 100 times more effective than its counterpart .
Anticancer Activity
Compounds derived from thienobenzazepines have also been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- L1210 Leukemia Model : In vivo studies using mice bearing L1210 leukemia demonstrated that thienobenzazepine derivatives significantly reduced tumor size compared to controls .
- Mechanism of Action : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell proliferation and survival, including apoptosis induction through caspase activation .
Comparative Biological Activity
The following table summarizes the biological activities of compound E compared to other thienobenzazepine derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of various thienoazepine derivatives, including Ethyl 4-hydroxy-2,3-dimethyl-8-((4-methylphenyl)sulfonyl)-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds derived from thienoazepines have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Potential as Antidepressants
There is emerging evidence suggesting that thienoazepine derivatives may also possess antidepressant properties. The structural features of this compound could allow it to interact with neurotransmitter systems:
- Serotonin Receptor Modulation : Some studies indicate that thienoazepines can act as modulators of serotonin receptors, which are critical targets in the treatment of depression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research suggests that thienoazepine derivatives can exhibit antibacterial and antifungal properties:
- Broad-Spectrum Activity : this compound has shown efficacy against various bacterial strains and fungi in preliminary studies .
Synthesis and Derivatives
The synthesis of this compound involves several key steps that can be optimized to yield various derivatives with enhanced biological activity:
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of thienoazepine core through cyclization reactions. |
| Step 2 | Introduction of sulfonamide groups to enhance solubility and potency. |
| Step 3 | Functionalization at the carboxylic acid position for improved bioactivity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in substituents at the 2-, 3-, and 8-positions of the thienoazepine ring. Below, we compare it with ethyl 4-hydroxy-2-methyl-8-((4-methylphenyl)sulfonyl)-3-phenyl-7,8-dihydro-6H-thieno(2,3-b)azepine-5-carboxylate (CAS 54805-51-5, referred to as Compound A), a closely related derivative documented in ECHEMI’s database .
Table 1: Physicochemical Comparison
Key Differences and Implications:
Substituent Effects on Molecular Weight :
- The target compound’s 2,3-dimethyl groups reduce its molecular weight (~421.6 g/mol) compared to Compound A’s 2-methyl-3-phenyl substitution (483.6 g/mol). The phenyl group in Compound A contributes ~62 g/mol additional mass, which may influence pharmacokinetic properties like diffusion rates.
Lipophilicity (XLogP3): The target compound’s estimated XLogP3 of ~4.2 is lower than Compound A’s 5.7, reflecting reduced hydrophobicity due to the replacement of a phenyl group with methyl.
Rotatable Bonds and Conformational Flexibility :
- The phenyl group in Compound A introduces an additional rotatable bond (6 vs. 5 in the target compound). Reduced rotatable bonds in the target compound may limit conformational flexibility, possibly affecting binding interactions in biological systems.
Structural Complexity :
- Compound A’s higher complexity score (837 vs. ~700) arises from its phenyl substituent, which introduces additional stereoelectronic effects. Simpler substituents in the target compound may streamline synthetic routes or reduce metabolic instability.
Research Findings and Trends:
- Sulfonyl Group Impact: Both compounds feature a 4-methylphenylsulfonyl (tosyl) group at position 8, which is known to enhance chemical stability and influence receptor binding in medicinal chemistry applications.
- Biological Activity : While specific biological data for the target compound are unavailable, analogs like Compound A with aromatic substituents (e.g., phenyl) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. The target compound’s dimethyl groups may favor interactions with less sterically constrained targets.
- Synthetic Accessibility : The absence of a phenyl group in the target compound simplifies synthesis, as introducing methyl groups typically requires fewer steps than aryl substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
